molecular formula C15H25N3O3S B017413 N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester CAS No. 154248-99-4

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

Cat. No.: B017413
CAS No.: 154248-99-4
M. Wt: 327.4 g/mol
InChI Key: WMOQPDKCUZISQT-LBPRGKRZSA-N
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Description

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester (CAS: 154248-99-4) is a chiral carbamate ester derivative of L-valine, featuring a thiazole ring substituted with an isopropyl group. Its molecular formula is C₁₅H₂₅N₃O₃S, with a molecular weight of 327.44 g/mol . This compound is a critical intermediate in the synthesis of Ritonavir, a protease inhibitor used in HIV treatment .

Synthesis:
The compound is synthesized via a multi-step process:

4-(Chloromethyl)-2-isopropylthiazole is reacted with methylamine to form N-(2-isopropylthiazol-4-ylmethyl)-N-methylamine .

This intermediate is condensed with N-(4-nitrophenoxycarbonyl)-L-valine methyl ester, prepared from L-valine methyl ester and 4-nitrophenyl chloroformate .

The final product is obtained after purification, with physical properties including a boiling point of 490.86°C and a density of 1.136 g/cm³ .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQPDKCUZISQT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441229
Record name N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154248-99-4
Record name N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following empirical formula:

C14H22N3O3SC_{14}H_{22}N_3O_3S

This structure features a thiazole ring, which is known for its role in enhancing biological activity. The presence of the isopropyl group and the methyl ester functionality contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole moiety.
  • Coupling with L-Valine : The thiazole derivative is then coupled with L-valine to form the desired compound.
  • Methyl Esterification : The carboxylic acid group of L-valine is converted into a methyl ester to enhance solubility.

Research indicates that compounds similar to this compound may interact with P-glycoprotein (P-gp), a critical transporter involved in drug resistance. A study demonstrated that modifications in the structure can lead to significant changes in P-gp modulation, affecting drug efflux and bioavailability .

In Vitro Studies

In vitro assays have shown that this compound can enhance the intracellular concentration of various chemotherapeutic agents, such as paclitaxel, doxorubicin, and vincristine. Specifically, it was observed that at a concentration of 10 μM, the compound significantly reversed drug resistance in SW620/Ad300 cell lines .

In Vivo Studies

In vivo studies have illustrated promising results regarding tumor reduction without notable side effects. For instance, mice treated with similar thiazole-derived compounds exhibited reduced tumor volume and weight compared to control groups .

Case Studies

  • Case Study on Drug Resistance : A study focused on a series of thiazole derivatives demonstrated that specific structural modifications could enhance their ability to reverse drug resistance mediated by P-gp. The lead compound from this series exhibited a significant increase in ATPase activity, suggesting effective interaction with P-gp .
  • Efficacy in Cancer Models : Another study highlighted the efficacy of thiazole-based compounds in xenograft models of cancer, where they effectively reduced tumor growth while maintaining safety profiles .

Comparative Analysis

CompoundStructureBiological ActivityMechanism
This compoundStructureReversal of drug resistanceP-gp modulation
TTT-28StructureIncreased intracellular drug concentrationP-gp ATPase stimulation

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of this compound is as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various bioactive molecules, particularly those related to antiviral therapies, such as HIV treatments. Its structure allows for modifications that enhance the efficacy of drug candidates.

Case Study: HIV Treatment

A notable case involves its use in combination therapies for HIV. The compound has been identified as an intermediate in the synthesis of protease inhibitors, which are essential in managing HIV infections. Research indicates that derivatives of this compound can improve the therapeutic index of existing antiviral drugs by enhancing their potency and reducing side effects .

Proteomics Research

The compound is also utilized in proteomics , where it serves as a tool for studying protein interactions and functions. Proteomics involves the large-scale study of proteins, particularly their functions and structures, which are vital for understanding cellular processes and disease mechanisms.

Application in Mass Spectrometry

In proteomics, N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester can be used as a derivatizing agent to enhance the detection and quantification of peptides during mass spectrometry analyses. This application is critical for identifying biomarkers for diseases and understanding protein modifications .

Synthesis of Bioactive Compounds

The compound is involved in synthesizing various bioactive compounds that exhibit antimicrobial and anticancer properties. Its unique thiazole moiety contributes to biological activity, making it a valuable building block in medicinal chemistry.

Research Insights

Studies have shown that derivatives of this compound can exhibit enhanced activity against specific cancer cell lines and bacterial strains, suggesting potential pathways for developing new therapeutics . The versatility of its chemical structure allows researchers to modify it to optimize biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to related valine derivatives and intermediates (Table 1).

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester 154248-99-4 C₁₅H₂₅N₃O₃S 327.44 Thiazole, methyl ester, carbamoyl Ritonavir intermediate
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine (Free Acid) 154212-61-0 C₁₄H₂₃N₃O₃S 313.42 Thiazole, carboxylic acid Ritonavir intermediate
N-(3-Acetoxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-L-valine Methyl Ester - C₂₈H₃₀N₂O₇ 506.55 Phenanthrene, acetoxy, methoxy Anticancer research
(1R)-N-(1-(N-tert-butylcarbamoyl)-1-(4-(dimethylamino)pyridin-3-yl)methyl)-L-valine Methyl Ester - C₂₀H₃₁N₅O₃ 397.49 Pyridine, tert-butylcarbamoyl Organocatalyst precursor

Structural and Functional Analysis

Thiazole vs. Phenanthrene/Pyridine Backbones :

  • The target compound’s thiazole ring enhances metabolic stability and binding affinity in protease inhibitors .
  • Phenanthrene-based analogues (e.g., compound 7 in ) exhibit planar aromatic systems, favoring DNA intercalation in anticancer applications .
  • Pyridine derivatives () are leveraged for asymmetric catalysis due to their electron-rich nitrogen atoms .

Ester vs. Carboxylic Acid Derivatives :

  • The methyl ester group in the target compound improves lipophilicity, aiding membrane permeability during drug synthesis .
  • The free acid (CAS: 154212-61-0) and its lithium salt (CAS: 201409-23-6) are water-soluble intermediates used in downstream coupling reactions .

Synthetic Routes :

  • The target compound is synthesized via carbamate coupling (), while phenanthrene derivatives require FeCl₃-mediated cyclization ().
  • Ugi reaction products () employ multicomponent reactions for rapid diversification, contrasting the stepwise approach for the target compound .

Pharmacological Relevance :

  • The target compound’s role in Ritonavir synthesis is well-documented, with scalability demonstrated in industrial processes .
  • Phenanthrene-valine hybrids show antitumor activity (IC₅₀ values in µM range) but lack protease inhibitor specificity .

Preparation Methods

Formation of 2-Isopropyl-4-(((N-Methyl)Amino)Methyl)Thiazole

The synthesis initiates with the reaction of isobutyramide and phosphorus pentasulfide in a solvent system, typically toluene or dichloromethane, at 60–80°C for 4–6 hours. Cyclization with 1,3-dichloroacetone at 0–5°C yields the thiazole core structure. Subsequent treatment with aqueous methylamine (20–30% w/v) at ambient temperature generates 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole as a free base.

Key Parameters :

  • Solvent : Toluene, dichloromethane, or ethyl acetate.

  • Temperature : 0–5°C for cyclization; 25°C for methylamine coupling.

  • Yield : 68–72% after purification via acid addition (e.g., HCl in ethyl acetate).

Synthesis of N-(((4-Nitrophenyl)Oxy)Carbonyl)-L-Valine Methyl Ester

This intermediate is prepared by reacting L-valine methyl ester with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine or N-methylmorpholine. The reaction proceeds in tetrahydrofuran (THF) at −10°C to 0°C, achieving yields of 85–90% after aqueous workup.

Coupling Reaction to Form the Target Ester

The final step involves reacting 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole hydrochloride with N-(((4-nitrophenyl)oxy)carbonyl)-L-valine methyl ester in THF at 70°C for 8 hours. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency, and triethylamine neutralizes HCl byproducts. Post-reaction purification includes washing with potassium carbonate (10% w/v) and water, followed by solvent evaporation to yield the crude product as a light brown oil.

Optimized Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature70°C
Reaction Time8 hours
Catalysts/AdditivesDMAP (0.1 equiv), Triethylamine
Yield78–82%

Purification and Characterization

Acid-Base Purification of Intermediates

The free base of 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole is converted to its hydrochloride salt using concentrated HCl in ethyl acetate. Recrystallization from a 1:1 mixture of ethyl acetate and hexane at −20°C yields a white crystalline solid (mp 148–150°C).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms the purity of this compound at >98%. Mass spectrometry (ESI+) reveals a molecular ion peak at m/z 328.4 [M+H]⁺, consistent with the molecular formula C₁₅H₂₅N₃O₃S.

Alternative Synthetic Routes

Mixed Anhydride Approach

An alternative method involves generating a mixed anhydride intermediate from N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine using isobutyl chloroformate and N-methylsuccinimide. This route, while more complex, avoids the use of 4-nitrophenyl chloroformate and is preferable for large-scale synthesis.

Reaction Scheme :

Free Acid+Isobutyl ChloroformateN-MethylsuccinimideMixed AnhydrideAmineEster Product\text{Free Acid} + \text{Isobutyl Chloroformate} \xrightarrow{\text{N-Methylsuccinimide}} \text{Mixed Anhydride} \xrightarrow{\text{Amine}} \text{Ester Product}

Scalability and Industrial Applications

The patent-specified method demonstrates scalability, with batch sizes up to 12 kg reported. Critical adjustments for industrial production include:

  • Solvent Recovery : THF and ethyl acetate are recycled via distillation.

  • Waste Management : Aqueous washes are treated with activated carbon to remove nitroaromatic byproducts.

Q & A

Basic: What are the key synthetic steps and purification methods for this compound?

The synthesis involves sequential functional group transformations. A representative approach (adapted from carbamate analogs) includes:

  • Step 1 : Reacting N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amine with a carbonylating agent (e.g., 4-nitrophenyl chloroformate) in methylene chloride at 273 K, followed by neutralization and extraction .
  • Step 2 : Coupling the intermediate with L-valine methyl ester under anhydrous conditions, using a base like N-methylmorpholine to facilitate carbamate formation .
  • Purification : Silica gel chromatography with chloroform or gradient elution (e.g., CH2_2Cl2_2/MeOH 30:1) is effective for isolating the final product .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • 1H-NMR : Key signals include the valine methyl doublet (δ ~1.0–1.2 ppm), thiazole proton singlet (δ ~7.3–7.8 ppm), and carbamate NH (δ ~6.6–8.1 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1740–1760 cm1^{-1}) and carbamate N–H bending (~1500–1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 482 [M-H]^- for related esters) to validate molecular weight .

Advanced: How can reaction conditions be optimized to enhance yield?

  • Temperature Control : Maintain sub-zero temperatures during carbamate formation to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use anhydrous methylene chloride or THF to stabilize reactive intermediates .
  • Stoichiometry : Employ a 1.5–2.0 molar excess of 4-nitrophenyl chloroformate to drive the reaction to completion .
  • Catalysis : Explore Lewis acids (e.g., FeCl3_3) for regioselective coupling, as demonstrated in phenanthrene-based ester syntheses .

Advanced: How should researchers address contradictory spectroscopic data?

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(3-acetoxyphenanthroyl)-L-valine methyl ester) to resolve ambiguities .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and verify experimental peaks .
  • Methodological Consistency : Ensure standardized sample preparation (e.g., solvent, concentration) to reduce variability .

Advanced: What computational strategies predict functional group reactivity?

  • Receptor-Response Models : Apply hybrid approaches combining wet-lab agonist profiles (e.g., receptor binding assays) with machine learning to map thiazole and carbamate interactions .
  • Docking Simulations : Use software like AutoDock to model the compound’s binding affinity with biological targets (e.g., enzymes with thiazole-binding pockets) .

Advanced: How do protecting groups influence synthesis pathways?

  • Thiazole Stability : Avoid acidic conditions that may hydrolyze the 2-isopropylthiazole moiety; use neutral or weakly basic media .
  • Carbamate Protection : Benzyloxycarbonyl (Cbz) groups (as in N-protected vinylglycine esters) prevent undesired nucleophilic attacks during coupling .
  • Deprotection Strategies : Catalytic hydrogenation (for Cbz) or mild acidolysis (for tert-butyl esters) ensures minimal side-reaction risks .

Advanced: What methods resolve discrepancies in biological activity studies?

  • Temporal Analysis : Adopt longitudinal study designs (e.g., three-wave panels) to distinguish short-term efficacy from long-term degradation or toxicity .
  • Resource-Based Frameworks : Apply Cognitive Activation Theory (CATS) to model how sustained biochemical effort (e.g., enzyme inhibition) leads to receptor desensitization over time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
Reactant of Route 2
Reactant of Route 2
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

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